10-Chloro-10, 11-dihydrodibenz[b,f]thiepin
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzothiepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGARUWFXXYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513951 | |
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-32-2 | |
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories and Foundational Discoveries in Dibenzothiepin Chemistry
The journey into the world of dibenzothiepins is rooted in the broader history of tricyclic compounds, which gained significant attention in the mid-20th century. wikipedia.org The initial exploration of these structures was largely driven by the pharmaceutical industry in the quest for new therapeutic agents. longdom.org The synthesis of the dibenzothiepin core, a seven-membered ring containing a sulfur atom fused to two benzene (B151609) rings, marked a notable advancement in heterocyclic chemistry.
Early synthetic routes to dibenzothiepin derivatives often involved multi-step processes. For instance, the reaction of a nitrobenzene (B124822) derivative with a thiosalicylic acid derivative could be used to prepare a 2-nitro-2′-carboxy-diphenylsulfide, which after reduction and cyclization, would yield the dibenzothiazepine core. google.com Another approach involved the reaction of 2-aminothiophenol (B119425) with 2-fluorobenzonitrile, followed by hydrolysis and cyclization. google.com Over the years, more efficient synthetic methods have been developed, including palladium-catalyzed reactions that facilitate the formation of the dibenzothiophene (B1670422) scaffold through the cleavage of carbon-sulfur and carbon-hydrogen bonds. rsc.org These advancements have been crucial for the synthesis of a wide array of dibenzothiepin analogues for further study.
Structural Classification and Nomenclature of 10 Chloro 10, 11 Dihydrodibenz B,f Thiepin and Analogues
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin belongs to the class of chemical compounds known as dibenzothiepins. wikipedia.org These are characterized by a thiepin ring fused to two benzene (B151609) rings. The nomenclature "dibenz[b,f]thiepin" specifies the fusion pattern of the benzene rings to the thiepin core. The "10,11-dihydro" prefix indicates that the double bond between carbons 10 and 11 in the thiepin ring has been saturated with hydrogen atoms. The "10-Chloro" designation pinpoints the attachment of a chlorine atom at the 10th position of the dibenzothiepin ring system.
The systematic IUPAC name for this compound is 5-chloro-5,6-dihydrobenzo[b] researchgate.netbenzothiepine. nih.gov The molecular formula is C₁₄H₁₁ClS. nih.govlookchem.com
Interactive Table of this compound and Related Analogues:
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₁₄H₁₁ClS | Dihydrodibenzothiepin core, Chlorine at position 10 |
| 9-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin | C₂₀H₂₃ClN₂S | Dihydrodibenzothiepin core, Chlorine at position 9, Methylpiperazino group at position 10 |
| 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(methylthio)ethyl)piperazine | C₂₁H₂₅ClN₂S₂ | Dihydrodibenzothiepin core, Chlorine at position 8, Substituted piperazine (B1678402) at position 10 |
| 2-((2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-n,n-dimethylethylamine maleate | C₁₈H₂₀ClNOS | Dihydrodibenzothiepin core, Chlorine at position 2, Substituted oxy-ethylamine at position 10 |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | C₁₄H₁₀OS | Isomeric dihydrodibenzothiepin core with a ketone group at position 11 |
Broader Context: Significance of Tricyclic Systems in Medicinal and Organic Chemistry
Strategies for the Preparation of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin and Its Core Structure
The synthesis of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is a multi-step process that hinges on the initial construction of the dibenz[b,f]thiepin core, followed by targeted chlorination.
The cornerstone for the synthesis of the dibenz[b,f]thiepin framework is the preparation of 10,11-dihydrodibenzo[b,f]thiepin-10-one. A common and effective method to achieve this is through an intramolecular Friedel-Crafts cyclization. This reaction typically involves the use of a 2-(benzylthio)benzoic acid derivative as the precursor. The cyclization is often promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitate the electrophilic attack of the carboxylic acid-derived acylium ion onto the adjacent aromatic ring, leading to the formation of the central seven-membered thiepinone ring.
The required 2-(benzylthio)benzoic acid precursors can be synthesized through the nucleophilic substitution of a 2-halobenzoic acid with a benzyl (B1604629) mercaptan in the presence of a base.
| Precursor | Reagents and Conditions | Product | Reference |
| 2-Halobenzoic acid, Benzyl mercaptan | Base (e.g., NaOH, K2CO3) | 2-(Benzylthio)benzoic acid | N/A |
| 2-(Benzylthio)benzoic acid | Polyphosphoric acid (PPA) or Methanesulfonic acid, heat | 10,11-Dihydrodibenzo[b,f]thiepin-10-one | N/A |
An alternative approach involves the Ullmann condensation of a thiosalicylic acid derivative with a 2-halotoluene, followed by oxidation of the methyl group to a carboxylic acid and subsequent cyclization.
The introduction of the chlorine atom at the 10-position is a critical step in the synthesis of the target compound. This is typically achieved in a two-step sequence starting from the 10,11-dihydrodibenzo[b,f]thiepin-10-one precursor.
First, the ketone at the 10-position is reduced to a hydroxyl group to form 10,11-dihydrodibenzo[b,f]thiepin-10-ol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent being a common choice due to its mildness and selectivity.
Following the reduction, the resulting 10-hydroxy intermediate is subjected to chlorination. A widely used reagent for this transformation is thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with inversion of configuration if the starting alcohol is chiral.
| Starting Material | Reagents and Conditions | Product | Reference |
| 10,11-Dihydrodibenzo[b,f]thiepin-10-one | 1. NaBH4, Methanol2. SOCl2, Pyridine | 10-Chloro-10,11-dihydrodibenz[b,f]thiepin | N/A |
This regioselective chlorination is highly efficient due to the reactive nature of the benzylic alcohol at the 10-position.
Systematic Derivatization of the this compound Scaffold
The chlorine atom at the 10-position of the 10-Chloro-10,11-dihydrodibenz[b,f]thiepin scaffold is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core structure to develop new compounds with diverse properties.
The 10-position of the dibenz[b,f]thiepin ring is a chiral center, and the stereochemistry at this position can significantly influence the biological activity of the resulting derivatives. Research has been directed towards the stereoselective synthesis of functionalized derivatives. While direct stereoselective functionalization can be challenging, the synthesis of enantiomerically pure 10,11-dihydrodibenzo[b,f]thiepines has been reported, which can then be used to produce stereochemically defined derivatives. nih.gov
Aminoalkoxy side chains can be introduced at the 10-position by reacting 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with an amino alcohol in the presence of a base. The alkoxide, generated in situ, acts as the nucleophile, displacing the chloride to form an ether linkage.
A notable example is the synthesis of 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine. In this synthesis, the sodium salt of 2-(piperazin-1-yl)ethanol is reacted with 8-chloro-10-chloro-10,11-dihydrodibenzo[b,f]thiepin to yield the desired aminoalkoxy derivative.
| Reactants | Reagents and Conditions | Product |
| 8-Chloro-10-chloro-10,11-dihydrodibenzo[b,f]thiepin, 2-(Piperazin-1-yl)ethanol | Sodium hydride, Dimethylformamide | 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine |
This reaction highlights a general strategy for accessing a variety of aminoalkoxy derivatives by employing different amino alcohols.
The reactivity of the 10-chloro group allows for the facile introduction of various nitrogen-containing heterocycles, which are common pharmacophores in many drug molecules.
Piperazine (B1678402) Derivatives: A large number of piperazine-containing derivatives have been synthesized by the direct reaction of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with a substituted or unsubstituted piperazine. These reactions are typically carried out in a suitable solvent, often with the addition of a base to scavenge the HCl generated during the reaction.
| Reactants | Conditions | Product |
| 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, 1-Methylpiperazine | Heat | 10-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin |
| 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, 1-(2-Hydroxyethyl)piperazine | Heat | 2-(4-(10,11-Dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl)ethanol |
Pyrrolidine (B122466) Derivatives: While less common in the literature for the dibenz[b,f]thiepin series, the introduction of a pyrrolidine moiety is a feasible transformation. Based on analogous reactions with related heterocyclic systems, 10-(Pyrrolidin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin can be synthesized by the reaction of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with pyrrolidine. This reaction would likely proceed under conditions similar to those used for piperazine introduction, involving heating the reactants in a suitable solvent.
| Reactants | Conditions | Product |
| 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, Pyrrolidine | Heat, Solvent (e.g., Toluene) | 10-(Pyrrolidin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin |
The stereochemical outcome of these nucleophilic substitution reactions at the chiral 10-position is an important consideration. While many reported syntheses result in racemic mixtures, the use of chiral starting materials or chiral catalysts can potentially lead to the formation of single enantiomers, which is often crucial for therapeutic applications.
Stereoselective Functionalization at the Chiral 10-Position
Esterification and Acylation Reactions
Acylation reactions are fundamental to modifying the dibenzo[b,f]thiepin (B8686691) core. Friedel-Crafts acylation, for instance, is a key step in building the tricyclic structure itself. In the synthesis of related compounds like tianeptine (B1217405), an intramolecular Friedel-Crafts acylation is used to form the central seven-membered ring, resulting in a ketone at the 11-position. acs.orgnih.gov
The 10-chloro substituent on the dihydrodibenz[b,f]thiepin structure is a reactive site. While not a direct esterification, this position can be substituted by nucleophiles, including those that might be part of a larger ester-containing molecule. For example, in a patented synthesis, the related 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f] acs.orgbloomtechz.comthiazepine S,S-dioxide is condensed with ethyl 7-aminoheptanoate. lookchem.com This reaction involves the displacement of the chloro group at the 11-position by the amino group of the heptanoate (B1214049) ester.
Furthermore, acylation can be performed on derivatives of the dibenzo[b,f]thiepin skeleton. In one study, O-acyl-oximino-dibenzo[b,e]thiepines were synthesized through the acylation of the corresponding oxime with various acid chlorides, demonstrating how functional groups attached to the ring system can undergo standard organic transformations. researchgate.net Another patent describes the reaction of a dibenzo[b,f]thiepin derivative with alkanoyl halides or anhydrides to yield an acyl-substituted product. google.com These reactions highlight the utility of acylation in introducing a variety of side chains and functional groups onto the core structure.
Chemical Modifications of the Thiepin Ring System and Aromatic Moieties
The sulfur atom within the thiepin ring is susceptible to oxidation, a common transformation that significantly alters the molecule's properties. The oxidation typically proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then a sulfone.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide in an acidic medium, such as acetic acid, is a frequently used reagent for this transformation. researchgate.netgoogle.com Depending on the reaction conditions and stoichiometry of the oxidizing agent, the reaction can be controlled to yield either the sulfoxide or the fully oxidized sulfone. google.com The formation of sulfones, referred to as 5,5-dioxides in the chemical nomenclature of these systems, is a key feature in several biologically active dibenzo[b,f]thiepin analogues. researchgate.net For example, the structure of the pharmaceutical agent tianeptine contains a dibenzo[c,f] acs.orgbloomtechz.comthiazepine S,S-dioxide core, highlighting the importance of this oxidation state. acs.org
The table below summarizes typical reagents used for the oxidation of the thiepin sulfur atom.
| Starting Material Class | Reagent | Product |
| Dibenzo[b,f]thiepin derivative | Hydrogen peroxide / Acetic acid | Dibenzo[b,f]thiepin sulfoxide |
| Dibenzo[b,f]thiepin derivative | Hydrogen peroxide / Acetic acid (excess) | Dibenzo[b,f]thiepin sulfone (5,5-dioxide) |
| Dibenzo[b,d]thiophene | Mild oxidizing agents | Dibenzothiophene (B1670422) sulfoxide |
| Dibenzo[b,d]thiophene | Strong oxidizing agents | Dibenzothiophene sulfone |
Specific examples demonstrate the functionalization of the benzo rings in the dibenzo[b,f]thiepin system. In the synthesis of the anti-inflammatory drug zaltoprofen, a propionic acid group is introduced at the 2-position of the 10,11-dihydro-10-oxodibenzo[b,f]thiepin skeleton. google.comwipo.int This is a critical step that builds the final drug molecule from the core tricyclic ketone.
Other substitution patterns are also achievable. Patents describe procedures such as the Sandmeyer reaction to introduce substituents at the 8-position of the dibenzothiepin nucleus. google.com This classical method involves the transformation of an amino group via a diazonium salt into a wide variety of functional groups. These examples show that targeted substitutions on the aromatic portions of the molecule are a viable strategy for creating a diverse range of derivatives.
Green Chemistry Principles in the Synthesis of Dibenzo[b,f]thiepin Derivatives
The principles of green chemistry, which focus on designing chemical processes that are efficient, safe, and environmentally benign, are increasingly being applied to the synthesis of complex molecules like dibenzo[b,f]thiepin derivatives. Key areas of focus include the use of safer solvents, the development of high-yield reactions to improve atom economy, and the use of catalytic processes.
Furthermore, the use of catalytic methods aligns with green chemistry goals. Palladium-catalyzed reactions, such as the α-arylation of ketones, represent an efficient method for forming carbon-carbon bonds in the synthesis of dibenzo[b,f]thiepin-10-ones. researchgate.net Catalytic approaches, by their nature, reduce the need for stoichiometric reagents, leading to less waste and often milder reaction conditions. While direct reports on "green" syntheses of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin are not prevalent, the application of these principles to the synthesis of its derivatives points towards a more sustainable future for the production of this class of compounds.
Spectroscopic Characterization for Structural Assignment
Spectroscopic methods are indispensable tools for probing the molecular structure of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin and its analogues. These techniques provide a wealth of information regarding connectivity, functional groups, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning the complex spectra of dibenz[b,f]thiepin derivatives.
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity within the molecule. For instance, in analogues of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, COSY spectra would reveal the coupling between vicinal protons, helping to trace the proton networks within the aromatic rings and the dihydrothiepin moiety. The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as the aromatic protons to the quaternary carbons.
Furthermore, NMR techniques are powerful for the differentiation of stereoisomers. In the case of chiral analogues of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess and the assignment of relative stereochemistry.
| NMR Technique | Information Obtained for Dibenz[b,f]thiepin Analogues |
| ¹H NMR | Chemical shift and multiplicity of protons, providing initial structural clues. |
| ¹³C NMR | Number and electronic environment of carbon atoms. |
| COSY | Correlation of coupled protons, establishing proton-proton connectivity. |
| HSQC | Correlation of directly bonded protons and carbons. |
| HMBC | Correlation of protons and carbons over two to three bonds, key for assigning quaternary carbons and connecting molecular fragments. |
| NOESY | Through-space correlation of protons, providing information on stereochemistry and conformation. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the C-S and C-Cl bonds. The fingerprint region of the spectra (below 1500 cm⁻¹) is particularly complex and unique to the molecule, serving as a "fingerprint" for its identification.
Conformational changes in the flexible seven-membered thiepin ring can lead to shifts in the vibrational frequencies. Theoretical calculations, often performed in conjunction with experimental work, can help to assign the observed bands to specific vibrational modes and to predict how these modes would change with different conformations. The study of temperature-dependent vibrational spectra can also provide information about the relative stabilities of different conformers.
| Spectroscopic Technique | Expected Observations for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin |
| Infrared (IR) Spectroscopy | Characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ region). |
| Raman Spectroscopy | Complementary information to IR, particularly for non-polar bonds. Strong signals for aromatic ring breathing modes and C-S stretching vibrations. |
Due to the presence of a stereocenter at the C10 position, 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is a chiral molecule. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for studying such chiral compounds. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformation. For chiral analogues of the dibenz[b,f]thiepin family, experimental CD spectra can be compared with those predicted by quantum chemical calculations to determine the absolute configuration of the stereocenters. nih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. rsc.org
Furthermore, conformational changes in the flexible thiepin ring will be reflected in the CD spectrum. Thus, variable-temperature CD studies can provide valuable information about the conformational equilibrium and the energy barriers between different conformers. The development of chiral organic materials with strong chiroptical responses is an active area of research, with potential applications in areas such as enantioselective sensing and circularly polarized luminescence. nih.gov
| Chiroptical Technique | Application to Chiral Dibenz[b,f]thiepin Analogues |
| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light as a function of wavelength. Can be used to identify the presence of chirality. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. Provides detailed information on the stereochemistry and conformation of chiral molecules. Comparison with theoretical calculations allows for the assignment of absolute configuration. nih.govnih.gov |
X-ray Crystallography for Solid-State Structural Definition
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.
For analogues of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, X-ray crystallography can definitively establish the conformation of the seven-membered thiepin ring. In a related compound, dibenzo[c,e]thiepine-5(7H)-thione, the dibenzo ring system exhibits a significant dihedral angle of 50.8 (5)°. iucr.org This deviation from planarity is a common feature of such tricyclic systems. The precise bond lengths, bond angles, and torsional angles obtained from the crystal structure are invaluable for understanding the steric and electronic effects that govern the molecule's shape.
The conformation of the thiepin ring can be described by specific puckering parameters. These parameters, derived from the endocyclic torsion angles, provide a quantitative measure of the ring's shape, such as whether it adopts a boat, twist-boat, or chair conformation.
Table of Crystallographic Data for a Dibenz[c,e]thiepine Analogue iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Dihedral Angle between Benzene (B151609) Rings | 50.8 (5)° |
The C—H⋯S interactions involve a hydrogen atom from a C-H bond on one molecule interacting with the sulfur atom of a neighboring molecule. C—H⋯π interactions occur when a C-H bond points towards the electron-rich π-system of an aromatic ring on an adjacent molecule. The analysis of these interactions provides insight into how the molecules recognize and assemble with each other in the solid state. In the aforementioned analogue, no π–π stacking interactions between the aromatic rings were observed, likely due to the non-planar nature of the molecule. iucr.orgresearchgate.net
Theoretical Approaches to Conformational Landscapes
Computational chemistry provides powerful tools to investigate the complex conformational landscapes of flexible molecules like 10-Chloro-10,11-dihydrodibenz[b,f]thiepin. These methods allow for the identification of stable conformers, the estimation of their relative energies, and the characterization of the energy barriers between them.
The conformational analysis of the dibenz[b,f]thiepin ring system is centered on defining its potential energy surface (PES). The lowest points on this surface correspond to stable or metastable conformations. The primary computational goal is to locate the global minimum energy conformation and other low-energy local minima that could be significantly populated at room temperature.
Various algorithms are employed to achieve this. Energy minimization techniques, such as the steepest descent and conjugate gradient methods, are used to find the nearest local energy minimum from a starting geometry. These methods iteratively adjust the atomic coordinates to reduce the net forces on the atoms until a stationary point on the PES is reached.
To explore the entire conformational space and avoid getting trapped in a single local minimum, conformational search methods are essential. These can range from systematic searches, where torsional angles are rotated in discrete steps, to more sophisticated stochastic methods like simulated annealing . In simulated annealing, the molecule is computationally "heated" to a high temperature and then gradually "cooled," allowing it to overcome energy barriers and settle into a low-energy state. This process is often repeated multiple times to ensure a thorough exploration of the conformational space.
For the dibenz[b,f]thiepin scaffold, theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), have shown that the central ring is not planar. nih.gov In solution, it typically adopts a folded, boat-like conformation. nih.gov The use of a Polarizable Continuum Model (PCM) in these calculations helps to simulate the effects of a solvent environment on the conformational preferences. nih.gov
Table 1: Common Theoretical Methods in Conformational Analysis
| Method/Algorithm | Description | Application in Dibenz[b,f]thiepin Analysis |
| Steepest Descent | An iterative optimization algorithm that moves in the direction of the negative gradient of the potential energy to find the nearest local minimum. It is computationally fast but can be inefficient near the minimum. | Used for initial geometry optimization to remove high-energy structural features like steric clashes. |
| Conjugate Gradient | A more advanced iterative optimization algorithm that uses information from previous steps to determine the next search direction, leading to faster convergence to the local minimum than steepest descent. | Commonly used for refining molecular geometries to find precise local energy minima. |
| Simulated Annealing | A global optimization method inspired by the annealing process in metallurgy. The system is heated and then slowly cooled to allow it to explore a wide range of conformations and overcome energy barriers, increasing the probability of finding the global minimum. | Employed to conduct a broad search of the conformational space of the flexible seven-membered ring to identify various stable and metastable conformers. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method that calculates the electronic structure of atoms and molecules to determine their energies and properties. Functionals like B3LYP are popular for their balance of accuracy and computational cost. | Used to calculate the relative energies of different conformers of dibenz[b,f]thiepin derivatives and to model the geometric parameters (bond lengths, angles, dihedral angles) of the stable conformations. mdpi.comnih.gov |
| Polarizable Continuum Model (PCM) | A computational method to model the effects of a solvent on a molecule. The solute is placed in a cavity within a continuous medium representing the solvent, allowing for the calculation of solvation energies. | Applied to understand how the polarity of the environment influences the conformational equilibrium of the dibenz[b,f]thiepin ring. nih.gov |
The introduction of substituents onto the dibenz[b,f]thiepin skeleton can significantly alter the conformational preferences and flexibility of the seven-membered ring. The size, electronics, and position of the substituent dictate its steric and electronic interactions with the rest of the molecule, thereby influencing the relative energies of different conformers.
For 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, the chlorine atom at the 10-position introduces both steric bulk and an inductive electron-withdrawing effect. The central seven-membered ring in the 10,11-dihydrodibenz[b,f]thiepin system can theoretically exist in two primary boat-like conformations, which can be described by the pseudo-axial or pseudo-equatorial orientation of the substituent at the C10 position.
Computational studies on analogous heterocyclic systems reveal that the preferred conformation is a delicate balance of minimizing steric strain and optimizing electronic interactions. For instance, a substituent will generally favor a pseudo-equatorial position to minimize steric clashes with the flanking benzene rings. However, other interactions can modulate this preference.
The flexibility of the ring can also be affected. The energy barrier to inversion between the two boat-like conformers might be altered by the substituent. A bulky substituent could potentially raise this barrier, making the ring more rigid and locking it into a specific conformation.
Table 2: Hypothetical Conformational Data for a Substituted Dihydrodibenz[b,f]thiepin
This table is a representative example based on principles of conformational analysis in similar heterocyclic systems, as specific experimental or computational data for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is not available in the provided search results.
| Conformer | Substituent Position (e.g., at C10) | Key Dihedral Angle (C4a-C5a-C10-C11) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | Pseudo-equatorial | ~60° | 0.00 | ~75 |
| B | Pseudo-axial | ~-60° | 0.65 | ~25 |
This hypothetical data illustrates that the conformer with the C10 substituent in a pseudo-equatorial position is likely the global minimum (lower in energy), while the pseudo-axial conformer represents a higher-energy local minimum. The energy difference between these states determines their relative populations at equilibrium. The actual values for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin would require specific computational studies on the molecule.
Iv. Advanced Computational and Theoretical Chemistry Studies on 10 Chloro 10, 11 Dihydrodibenz B,f Thiepin
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. For 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, these studies provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies on 10-Chloro-10,11-dihydrodibenz[b,f]thiepin are not extensively published, the methodology is routinely applied to similar heterocyclic systems.
DFT calculations can predict a variety of ground-state properties for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, as detailed in the table below. These parameters are crucial for understanding the molecule's behavior and for parameterizing molecular mechanics force fields used in larger-scale simulations.
Table 1: Predicted Ground State Properties of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin using Computational Methods
| Property | Value | Computational Method |
| Molecular Weight | 246.76 g/mol | --- |
| Exact Mass | 246.0269992 Da | PubChem 2.2 |
| XLogP3 | 4.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 25.3 Ų | Cactvs 3.4.8.18 |
| Complexity | 243 | Cactvs 3.4.8.18 |
| Data sourced from PubChem CID 12957323 nih.gov |
Furthermore, DFT is instrumental in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies (IR and Raman). These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of the atoms within the molecule.
Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of a molecule's electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, the electron-rich sulfur atom and the aromatic rings are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the fused aromatic system. The chlorine atom, being electronegative, would influence the electron density distribution, potentially creating regions of local positive charge on the carbon atom to which it is attached. This information is critical for predicting how the molecule will interact with biological macromolecules.
Studies on similar thioamides have utilized Natural Bond Orbital (NBO) analysis to investigate donor-acceptor interactions, which can reveal non-covalent interactions that stabilize molecular conformations nih.gov. Such analyses for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin would elucidate the intramolecular electronic landscape.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
To explore the potential therapeutic applications of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, molecular dynamics (MD) and docking simulations are employed to model its interactions with specific protein targets.
The dibenz[b,f]thiepin scaffold is present in several antipsychotic drugs that target dopamine (B1211576) and serotonin (B10506) receptors. Therefore, it is hypothesized that 10-Chloro-10,11-dihydrodibenz[b,f]thiepin may also interact with these receptors.
Dopamine D2 Receptor: A primary target for antipsychotic medications, the D2 receptor's structure has been modeled to facilitate docking studies. nih.gov For 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, docking simulations would involve placing the molecule into the binding pocket of a D2 receptor model and scoring the interactions. Key interactions would likely involve hydrophobic contacts between the dibenzothiepin core and nonpolar residues in the receptor, as well as potential halogen bonding involving the chlorine atom.
Serotonin 5-HT2A and 5-HT2B Receptors: These receptors are also implicated in the action of antipsychotics and are involved in various neurological processes. nih.gov Docking studies of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin into models of 5-HT2A and 5-HT2B receptors could reveal its potential binding mode and affinity. The tricyclic system would likely form pi-stacking interactions with aromatic residues in the binding site. The functional consequences of binding, whether agonistic or antagonistic, would require further investigation through more advanced simulation techniques or experimental validation. Research on related phenylalkylamine analogs has shown that substituent lipophilicity can correlate with 5-HT2B receptor affinity, but not necessarily with functional activity. frontiersin.org
Trypanothione (B104310) reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, making it a key target for the development of new anti-parasitic drugs. plos.orgnih.govmdpi.com While there are no specific studies on the inhibition of TR by 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, research on other inhibitors provides a framework for how such an analysis would be conducted. nih.gov
Docking and molecular dynamics simulations of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with TR could generate protein-ligand interaction fingerprints. These fingerprints are a summary of the key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein's active site. For TR, inhibitors often target the trypanothione or NADPH binding sites. mdpi.com Analysis of the interaction fingerprint for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin would help in understanding its potential mechanism of inhibition and in designing more potent derivatives.
Table 2: Potential Interaction Profile of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with Biological Targets
| Target Protein | Potential Interacting Residues (Example) | Type of Interaction |
| Dopamine D2 Receptor | Phe, Trp, Tyr | π-π stacking |
| Val, Leu, Ile | Hydrophobic interactions | |
| Serotonin 5-HT2A/2B Receptor | Phe, Trp, Tyr | π-π stacking |
| Ser, Thr | Potential for polar contacts | |
| Trypanothione Reductase | Residues in the NADPH binding pocket | Hydrophobic and van der Waals forces |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is not available, the methodology is applicable to a series of its derivatives.
A QSAR study would involve synthesizing and testing a library of analogs of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin with variations at different positions of the tricyclic core. Molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analog would be calculated and correlated with their measured biological activity (e.g., IC50 for receptor binding or enzyme inhibition). The resulting QSAR model, often a mathematical equation, can then be used to predict the activity of new, unsynthesized derivatives. Studies on benzothiophene (B83047) derivatives have successfully used QSAR to identify key molecular features for antimicrobial activity. researchgate.net
Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for a particular receptor could be developed based on a set of known active ligands. This model would then serve as a template for virtual screening of chemical databases to identify new potential ligands, including those with a dibenz[b,f]thiepin scaffold.
Prediction of Biological Activity Profiles
Computational tools play a pivotal role in predicting the biological activity of chemical compounds, offering a rapid and cost-effective preliminary screening method. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and software like PASS (Prediction of Activity Spectra for Substances) are employed to forecast the potential therapeutic effects of molecules based on their structural features.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds related to 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, such as dibenzothiophene (B1670422) derivatives, QSAR models have been successfully developed. nih.govresearchgate.net These models identify key molecular descriptors—physicochemical properties or structural fragments—that are critical for a specific biological effect. For instance, studies on dibenzothiophene derivatives have used 2D and 3D-QSAR techniques to identify structural attributes responsible for inhibiting enzymes like matrix metalloproteinase-12 (MMP-12). nih.gov Such analyses have revealed that features like a carboxylic group and specific sulfonamido functions can significantly enhance inhibitory activity. nih.gov
Similarly, prediction platforms like PASS analyze the structure of a compound to predict its likely biological activities based on a vast database of known active molecules. inonu.edu.tr This allows for the generation of a hypothetical activity spectrum, suggesting potential therapeutic applications such as analgesic, anti-inflammatory, or other activities. inonu.edu.tr While specific PASS predictions for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin are not widely published, the methodologies are directly applicable to the compound.
The table below summarizes the types of predictive models and findings for related compound classes.
| Computational Method | Compound Class | Predicted Biological Activity/Target | Key Findings/Descriptors |
| 2D & 3D-QSAR | Dibenzothiophene Derivatives | MMP-12 Inhibition | The presence of a carboxylic group and i-propyl sulfonamido carboxylic acid function positively influences activity. nih.gov |
| QSAR (MLR, PLS) | Benzothiophene Derivatives | Antibacterial (Staphylococcus aureus) | Models demonstrated strong predictive power (R² = 0.69–0.793), identifying candidates with high binding affinity. researchgate.net |
| PASS Online Prediction | Substituted Benzimidazolium Salts | Analgesic, Substance P antagonist | Predictions pointed towards analgesic and anti-inflammatory activities, which were consistent with DFT studies. inonu.edu.tr |
This table is generated based on data from studies on related heterocyclic compounds to illustrate the application of predictive methodologies.
Design of Novel Analogues through Virtual Screening Protocols
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is fundamental to designing novel analogues of a lead compound like 10-Chloro-10,11-dihydrodibenz[b,f]thiepin.
The process often begins with molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov For the broader class of dibenzo[b,f]thiepins and related structures, docking studies have been crucial in understanding how these molecules fit into the binding pockets of various receptors. bohrium.com For example, research on related dibenzoxepine derivatives at the histamine (B1213489) H1 receptor (hH1R) used docking to understand how the tricyclic core orients itself within the binding site. bohrium.com These studies can reveal critical interactions, such as hydrogen bonds or hydrophobic interactions, that are essential for binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations on MMP-12 inhibitors from the dibenzothiophene class have confirmed stable and compact binding at the enzyme's active site, validating the findings from QSAR and docking studies. nih.gov
By understanding the key structural features required for binding, novel analogues can be designed. Virtual screening allows researchers to modify the parent structure—for instance, by altering the substitution pattern on the dibenz[b,f]thiepin core—and then computationally test these new virtual compounds for improved activity or selectivity. Studies on related compounds have shown that the position of a chloro substituent can significantly determine the activity and selectivity of the molecule. bohrium.com
The findings from these protocols guide the synthesis of the most promising candidates, streamlining the drug development process. The table below outlines key structure-activity relationships (SAR) for related tricyclic compounds, which inform the design of new analogues.
| Target | Compound Class | Key Structural Insights for Analogue Design | Computational Method |
| MMP-12 | Dibenzothiophene Derivatives | A dibenzofuran (B1670420) moiety can confer stable binding at the S1' pocket; steric and hydrophobic groups near the furan (B31954) ring are favorable. nih.gov | Molecular Docking, MD Simulation |
| Histamine H1 Receptor (hH1R) | Dibenzo[b,e]oxepine Derivatives | The position of the chlorine atom in the tricyclic core influences which enantiomer (R or S) is more active. bohrium.com | Molecular Docking, MD Simulation |
| Glycogen Synthase Kinase 3 (GSK-3) | Thiadiazolidinone Derivatives | The heterocyclic ring (TDZD) was identified as a privileged scaffold for selective inhibition. nih.gov | SAR, CoMFA |
This table is generated from data on related compound classes to illustrate the principles of virtual screening and analogue design.
V. Mechanistic Biochemical and Pharmacological Investigations of 10 Chloro 10, 11 Dihydrodibenz B,f Thiepin Derivatives Non Clinical Focus
In Vitro Receptor Pharmacology and Binding Affinities
Derivatives of the 10-Chloro-10,11-dihydrodibenz[b,f]thiepin nucleus have been investigated for their affinity and activity at several key neurotransmitter receptors. These studies are crucial for elucidating their potential mechanisms of action at a molecular level.
Dopamine (B1211576) D2 Receptor Antagonism Mechanisms
While specific binding affinity data for 10-chloro-10,11-dihydrodibenz[b,f]thiepin derivatives at the dopamine D2 receptor are not extensively detailed in publicly available literature, the structurally related dibenz[b,f]oxepine class, where the sulfur atom is replaced by oxygen, has shown notable activity. For instance, certain dibenz[b,f]oxepine derivatives have demonstrated significant dopamine D4 receptor blocking activity, in some cases twice as active as the atypical antipsychotic clozapine. This suggests that the tricyclic backbone is conducive to interaction with dopamine receptor subtypes.
Antipsychotic agents often derive their efficacy from their ability to antagonize D2 receptors. This antagonism can occur through competitive binding, where the drug molecule occupies the same binding site as the endogenous ligand, dopamine, thereby preventing receptor activation. The interaction is typically governed by the compound's three-dimensional shape and electronic properties, which allow it to fit into the receptor's binding pocket.
Serotonin (B10506) 5-HT2 Receptor Antagonism Mechanisms
Many centrally acting drugs, particularly second-generation antipsychotics, exhibit antagonism at serotonin 5-HT2A receptors, a feature linked to improved therapeutic profiles. The antagonism of 5-HT2A receptors by drugs can modulate the release of other neurotransmitters, including dopamine and glutamate, in key brain regions like the prefrontal cortex.
For derivatives of the dibenzo[b,f]oxepine nucleus, which is structurally analogous to the dibenz[b,f]thiepin core, in vitro affinities for 5-HT2A and 5-HT2C receptors have been evaluated. This indicates that this general tricyclic structure is a viable scaffold for interacting with serotonin receptors. The mechanism of antagonism involves the binding of the derivative to the 5-HT2A receptor, which blocks the conformational change necessary for signal transduction that is normally initiated by serotonin.
Non-Selective Antagonism of Histamine (B1213489) and Acetylcholine (B1216132) Receptors
A common feature of many tricyclic compounds is their affinity for histamine H1 and muscarinic acetylcholine receptors. This non-selective binding contributes to some of the side effects observed with older classes of antidepressants and antipsychotics.
Studies on related tricyclic structures, such as dibenz[b,e]oxepin and dibenz[b,e]thiepin hydroxycarboxylates, have explored their anticholinergic activities. Research has suggested that the spatial arrangement of the two benzene (B151609) rings influences the compound's interaction with the receptor. A more parallel orientation of these rings is thought to be favorable for hydrophobic interactions with the acetylcholine receptor. It was also noted that replacing the oxygen atom in the central ring with a sulfur atom, as is the case in thiepins, tends to decrease anticholinergic activity. magtechjournal.com
Derivatives of the closely related dibenz[b,e]oxepin have been developed as novel antiallergic agents that possess dual antagonism for the thromboxane (B8750289) A2 and histamine H1 receptors. nih.gov This highlights the potential for the broader dibenzothiepin and dibenzoxepine classes to interact with H1 receptors.
| Receptor Target | General Findings for Related Tricyclic Structures |
| Dopamine D2/D4 | Structurally similar dibenz[b,f]oxepines show significant D4 receptor antagonism. |
| Serotonin 5-HT2A/2C | Dibenz[b,f]oxepine derivatives have been evaluated for their binding affinities at these receptors. |
| Histamine H1 | Related dibenz[b,e]oxepin derivatives show H1 receptor antagonism. |
| Muscarinic Acetylcholine | Anticholinergic activity is influenced by the dihedral angle of the benzene rings and the heteroatom (O vs. S) in the central ring. magtechjournal.com |
Enzymatic Activity Modulation and Inhibition Kinetics
Beyond receptor-mediated pharmacology, the interaction of these derivatives with key enzymes is an area of non-clinical investigation, particularly for novel therapeutic applications.
Inhibition of Parasitic Enzymes (e.g., Trypanothione (B104310) Reductase)
Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, as it is central to their antioxidant defense system. Because this enzyme is absent in humans, it represents a prime target for the development of new anti-parasitic drugs. mdpi.com
While there is no specific data demonstrating the inhibition of trypanothione reductase by derivatives of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, a wide range of other chemical classes are being explored as TR inhibitors. nih.govplos.org The general principle of inhibition often involves the compound binding to a critical site on the enzyme, such as the substrate-binding pocket or the cofactor (NADPH) binding site, thereby preventing the enzyme from carrying out its normal function. nih.gov The kinetics of this inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.
Exploration of Other Relevant Enzyme Targets
Vi. Advanced Applications, Structure Activity Relationship Principles, and Future Research Directions
Comprehensive Structure-Activity Relationship (SAR) Analysis of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin Analogues
The biological activity of derivatives of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is intricately linked to their molecular architecture. The nature and placement of substituents, along with the compound's stereochemistry, are critical determinants of their pharmacological profiles.
The dibenzo[b,f]thiepin (B8686691) nucleus allows for substitution at various positions, with modifications at the C10 position and on the aromatic rings being of particular interest. The chlorine atom at the C10 position is a key feature, but additional substitutions, particularly with piperazine (B1678402) moieties, have been explored to modulate activity.
Research into related neuroleptic agents has focused on introducing a piperazine ring at the C10 position, often in conjunction with a chlorine atom on one of the benzene (B151609) rings (e.g., at C8 or C9). The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the compound's properties. For instance, the substitution of different functional groups on the piperazine ring of an 8-chloro-10,11-dihydrodibenz[b,f]thiepin core leads to a range of derivatives with potentially varied biological activities.
The following table illustrates some analogues of the chlorinated dibenzo[b,f]thiepin scaffold, highlighting the structural variations that are key to SAR studies.
| Compound Name | Core Structure | Substituent at C10 | Substituent at C8 | N-Substituent on Piperazine |
| 9-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin | 10,11-dihydrodibenzo[b,f]thiepin | 4-methylpiperazino | 9-Chloro | Methyl |
| 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(methylthio)ethyl)piperazine | 10,11-dihydrodibenzo[b,f]thiepin | 4-(2-(methylthio)ethyl)piperazino | 8-Chloro | 2-(Methylthio)ethyl |
| 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(3-phenylpropyl)piperazine dimaleate | 10,11-dihydrodibenzo[b,f]thiepin | 4-(3-phenylpropyl)piperazine | 8-Chloro | 3-Phenylpropyl |
| 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazineethanol acetate (B1210297) dimaleate | 10,11-dihydrodibenzo[b,f]thiepin | 4-(2-acetoxyethyl)piperazino | 8-Chloro | 2-Acetoxyethyl |
| 2-((2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-n,n-dimethylethylamine maleate | 10,11-dihydrodibenzo[b,f]thiepin | 2-(dimethylamino)ethoxy | 2-Chloro | Not Applicable |
This table is generated based on data from publicly available chemical databases and research articles.
These examples demonstrate that synthetic strategies often focus on modifying the piperazine substituent to alter physicochemical properties like lipophilicity and basicity, which in turn can affect target binding and pharmacokinetics.
The C10 position of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-10-Chloro-10,11-dihydrodibenz[b,f]thiepin and (S)-10-Chloro-10,11-dihydrodibenz[b,f]thiepin.
The three-dimensional arrangement of atoms is critical for interaction with biological targets, which are themselves chiral. Consequently, it is well-established in medicinal chemistry that enantiomers of a drug can have significantly different pharmacological activities, potencies, and metabolic fates. For instance, in related dibenzo[b,f]azepine derivatives, enantiomeric forms have been shown to possess greater activity than the racemic mixture. nih.gov
Although specific studies on the differential activity of the enantiomers of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin are not widely reported in public literature, the principle of stereospecificity is fundamental. The orientation of the chlorine atom at C10—either projecting out from or receding into the plane of the tricyclic system—will dictate how the molecule fits into a protein's binding site. Therefore, future research would likely involve the separation and independent biological evaluation of each enantiomer to fully characterize their pharmacological profiles and identify the more active or selective isomer.
Development of Novel Heterocyclic Scaffolds and Chemical Probes
Beyond its own potential biological activities, the dibenzo[b,f]thiepin framework is a valuable starting material for the synthesis of more complex chemical structures.
The ketone precursor, dibenzo[b,f]thiepin-10(11H)-one, is a particularly useful synthon for constructing novel fused polycyclic systems. researchgate.net It serves as a versatile starting point for creating a class of compounds known as dibenzo[e,h]azulenes. researchgate.net This transformation is achieved by converting the ketone into a reactive intermediate that can undergo cyclocondensation reactions with appropriate binucleophiles. researchgate.net
This synthetic strategy allows for the annulation (fusion) of various five-membered heterocyclic rings onto the dibenzo[b,f]thiepin scaffold. researchgate.net Examples of the fused heterocycles that can be generated include:
Thiophene
Pyrrole
Imidazole
Pyrazole
Oxazole
Thiazole
This approach significantly expands the chemical space accessible from the dibenzo[b,f]thiepin core, yielding novel tetracyclic systems with potentially unique electronic and biological properties. researchgate.net
The rigid, well-defined structure of the dibenzo[b,f]thiepin scaffold makes it an attractive candidate for the design of molecular probes. These are specialized molecules used to investigate and visualize biological processes at a molecular level.
A pertinent example comes from the closely related dibenzo[b,f]oxepine system, which has been used to create photoswitchable molecular tools. nih.govmdpi.com By incorporating a photosensitive group like an azobenzene, researchers have developed molecules whose shape and biological activity can be controlled by light. nih.gov These probes have been designed to interact with biological targets such as microtubules, which are essential components of the cell's cytoskeleton. nih.gov The ability to turn the activity of a molecule "on" or "off" in a specific location and at a precise time with light provides a powerful method for studying cellular dynamics without the systemic effects of a conventional drug. nih.gov
Given the structural similarity between the oxepine and thiepine (B12651377) scaffolds, 10-Chloro-10,11-dihydrodibenz[b,f]thiepin and its derivatives represent a promising platform for developing similar molecular tools for applications in chemical biology and photopharmacology.
Emerging Applications in Materials Science and Polymer Chemistry
The unique electronic properties of sulfur-containing heterocyclic compounds have drawn attention to their potential use in materials science. The dibenzo[b,f]thiepin scaffold, which incorporates a fused benzothiophene (B83047) motif, is of interest for applications in organic electronics.
Thiophene-based molecules are known to be effective organic semiconductors. bohrium.com Recent research has demonstrated that solution-processable small molecules based on benzo[b]thiophene derivatives can be used as the active layer in Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.net These devices exhibit p-channel activity, meaning they conduct positive charge carriers (holes). mdpi.com
The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge transport mobility. The dibenzo[b,f]thiepin structure offers a rigid and extended π-conjugated system that could be favorable for efficient charge transport. While direct applications of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin in this field are still in the exploratory stage, its structural features suggest it could serve as a building block for novel organic semiconductors. Further research may involve synthesizing polymers incorporating this moiety or modifying its structure to optimize its electronic properties for use in devices like flexible displays, sensors, and organic photovoltaics.
Potential as Organic Monomers for Functional Materials
Currently, there is a lack of specific research literature detailing the use of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin as an organic monomer for the synthesis of functional materials. However, the molecular architecture of the compound suggests a theoretical potential for such applications. The chlorine atom at the 10-position represents a key functional handle that could be exploited for polymerization reactions.
For instance, through chemical modification, the chloro-substituent could potentially be converted into a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. The rigid and bulky dibenz[b,f]thiepin unit, if incorporated into a polymer backbone, could impart specific properties to the resulting material, such as high thermal stability, specific optical properties due to the aromatic rings, and potentially interesting electronic properties arising from the sulfur atom.
Future research could focus on the synthesis of polymerizable derivatives of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin and their subsequent polymerization to explore the characteristics of the resulting polymers.
Investigation in Controlled Radical Polymerization (e.g., RAFT Agents for derivatives)
The investigation of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin and its derivatives in the context of controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, remains an unexplored area of research. There are no current studies reporting the use of this specific compound or its close derivatives as RAFT agents.
The core structure of dibenz[b,f]thiepin does not inherently suggest its direct use as a conventional RAFT agent. However, the principles of RAFT polymerization rely on the design of molecules that can effectively control the growth of polymer chains. In theory, derivatives of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin could be synthesized to incorporate functionalities suitable for RAFT polymerization, such as dithioesters or trithiocarbonates.
A hypothetical research direction would involve the functionalization of the dibenz[b,f]thiepin scaffold to create novel RAFT agents. The unique steric and electronic environment provided by the tricyclic system could potentially influence the kinetics and control of the polymerization process, leading to the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. Such research would be highly speculative and would require significant synthetic efforts to create and test these novel RAFT agents.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, and how can their efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., halogenated arylthioethers) using acid catalysts like polyphosphoric acid . Optimization strategies include:
- Membrane separation technologies to purify intermediates (e.g., removing unreacted bromophenylacetic acid) .
- Process control tools (e.g., real-time monitoring of reaction parameters like temperature and pH) to minimize side products .
- Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| Cyclization | Polyphosphoric acid treatment | Ring closure |
| Purification | Liquid chromatography | Isolate target compound |
| Characterization | NMR/MS | Confirm structural integrity |
Q. How should researchers characterize the structural and electronic properties of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation .
- DFT calculations to model electronic effects (e.g., chloro-substituent’s impact on aromaticity) .
Q. What theoretical frameworks are relevant for studying the reactivity of this compound?
- Methodological Answer : Link experimental observations to:
- Hammett substituent constants to predict electrophilic substitution patterns .
- Frontier molecular orbital (FMO) theory to explain reaction pathways (e.g., nucleophilic attack at sulfur) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or catalytic data for this compound be resolved?
- Methodological Answer :
- Replicate experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
- Statistical validation : Apply t-tests or ANOVA to compare datasets (e.g., catalytic yields across trials) .
- Cross-validate with alternative techniques : Use X-ray crystallography if NMR assignments are ambiguous .
Q. What advanced process control strategies can enhance the scalability of its synthesis?
- Methodological Answer :
- AI-driven optimization : Train machine learning models on reaction datasets to predict optimal conditions (e.g., solvent ratio, catalyst loading) .
- Microreactor systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Factorial design : Vary substituents (e.g., chloro vs. fluoro analogs) and measure outcomes (e.g., binding affinity) .
- Example Design :
| Variable | Levels | Response |
|---|---|---|
| Substituent (X) | Cl, F, Br | Catalytic activity |
| Solvent | DMF, THF, EtOH | Reaction yield |
Q. What statistical methods are appropriate for analyzing variability in its biological or catalytic performance?
- Methodological Answer :
- Multivariate regression to identify dominant factors (e.g., solvent polarity vs. temperature) .
- Principal Component Analysis (PCA) to reduce dimensionality in high-throughput screening data .
Q. How can theoretical models improve predictions of its environmental or metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
